Cas no 106611-48-7 (4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylic acid) - (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one (1:1))
106611-48-7 structure
Product Name:4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylic acid) - (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one (1:1)
CAS-Nr.:106611-48-7
MF:C45H39NO13
MW:801.790073633194
CID:1175923
PubChem ID:184684
Update Time:2025-04-20
4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylic acid) - (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one (1:1) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylic acid) - (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one (1:1)
- 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid,(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-
- Noscapine embonate
- 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, (S-(R*,S*))-, 4,4'-methylenebis(3-hydroxy-2-naphthalenecarboxylate) (1:1)
- SCHEMBL10701499
- DTXSID40910058
- 106611-48-7
- Noscapine Hydrogen Embonate
- 4,4'-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid)--6,7-dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one (1/1)
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- Inchi: 1S/C23H16O6.C22H23NO7/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);5-6,9,17-18H,7-8,10H2,1-4H3/t;17-,18+/m.1/s1
- InChI-Schlüssel: JQJBZTFNXNRCSN-IETCSCFGSA-N
- Lächelt: O1C(C2C(=C(C=CC=2[C@H]1[C@H]1C2C(=C3C(=CC=2CCN1C)OCO3)OC)OC)OC)=O.OC1C(C(=O)O)=CC2C=CC=CC=2C=1CC1=C(C(C(=O)O)=CC2C=CC=CC1=2)O
Berechnete Eigenschaften
- Genaue Masse: 801.24214030g/mol
- Monoisotopenmasse: 801.24214030g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 59
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1220
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 191Ų
4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylic acid) - (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one (1:1) Verwandte Literatur
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
106611-48-7 (4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylic acid) - (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one (1:1)) Verwandte Produkte
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